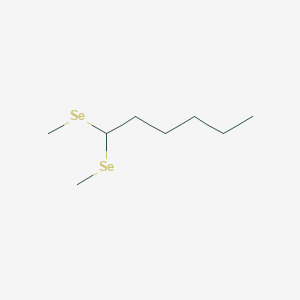
Hexane, 1,1-bis(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,1-bis(methylseleno)- is an organic compound characterized by the presence of two methylseleno groups attached to the first carbon of a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-bis(methylseleno)- typically involves the reaction of hexane derivatives with methylselenol or its precursors. One common method is the nucleophilic substitution reaction where a hexane derivative, such as hexyl halide, reacts with methylselenol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Hexane, 1,1-bis(methylseleno)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexane, 1,1-bis(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
Hexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used in studies involving selenium metabolism and its biological effects.
Medicine: Organoselenium compounds, including Hexane, 1,1-bis(methylseleno)-, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hexane, 1,1-bis(methylseleno)- involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Hexane, 1,1-bis(methylseleno)-: Another organoselenium compound with different substitution patterns.
Uniqueness
Hexane, 1,1-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various applications.
Propiedades
Número CAS |
88088-11-3 |
|---|---|
Fórmula molecular |
C8H18Se2 |
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
1,1-bis(methylselanyl)hexane |
InChI |
InChI=1S/C8H18Se2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |
Clave InChI |
AIXMLFZPFBONAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


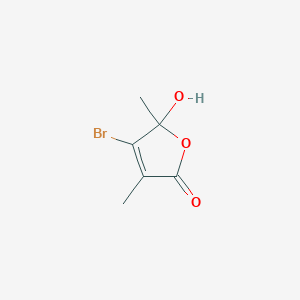
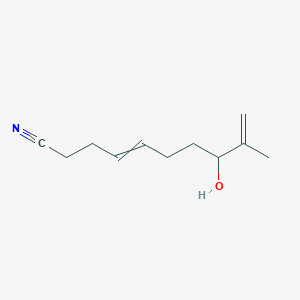
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
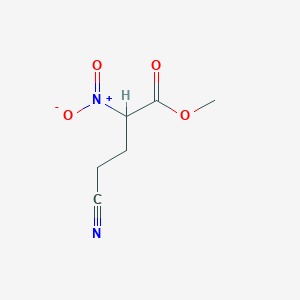
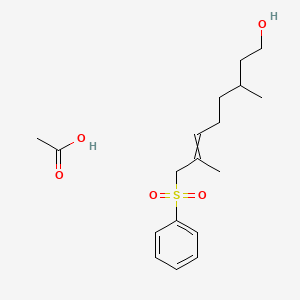
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
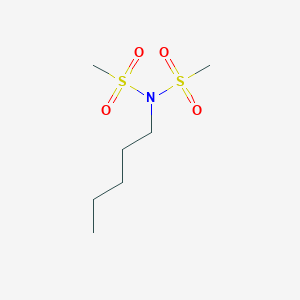
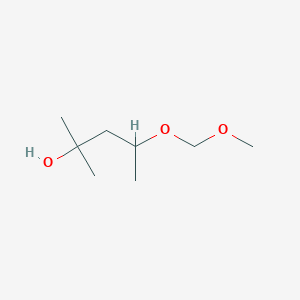
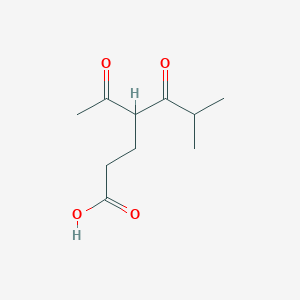
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
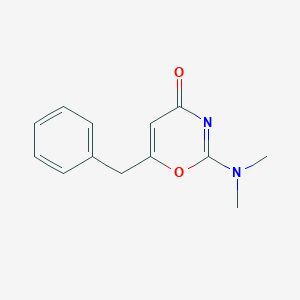
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
